molecular formula C19H26N4O4 B5752762 2,4-dinitro-N-[(E)-[(2E,6E)-3,7,8,8-tetramethylnona-2,6-dienylidene]amino]aniline

2,4-dinitro-N-[(E)-[(2E,6E)-3,7,8,8-tetramethylnona-2,6-dienylidene]amino]aniline

Cat. No.: B5752762
M. Wt: 374.4 g/mol
InChI Key: ZAAKZLBOPSCUKN-YMKUZOLLSA-N
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Description

2,4-dinitro-N-[(E)-[(2E,6E)-3,7,8,8-tetramethylnona-2,6-dienylidene]amino]aniline is a complex organic compound characterized by the presence of nitro groups and a unique nonadienylidene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dinitro-N-[(E)-[(2E,6E)-3,7,8,8-tetramethylnona-2,6-dienylidene]amino]aniline typically involves the nitration of aniline derivatives followed by a series of condensation reactions. The reaction conditions often require controlled temperatures and the use of strong acids or bases to facilitate the nitration process .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2,4-dinitro-N-[(E)-[(2E,6E)-3,7,8,8-tetramethylnona-2,6-dienylidene]amino]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2,4-dinitro-N-[(E)-[(2E,6E)-3,7,8,8-tetramethylnona-2,6-dienylidene]amino]aniline has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2,4-dinitro-N-[(E)-[(2E,6E)-3,7,8,8-tetramethylnona-2,6-dienylidene]amino]aniline involves its interaction with molecular targets through various pathways. The nitro groups play a crucial role in its reactivity, enabling it to participate in redox reactions and interact with nucleophiles. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,4-dinitro-N-[(E)-[(2E,6E)-3,7,8,8-tetramethylnona-2,6-dienylidene]amino]aniline lies in its combination of nitro groups and the nonadienylidene structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,4-dinitro-N-[(E)-[(2E,6E)-3,7,8,8-tetramethylnona-2,6-dienylidene]amino]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4/c1-14(7-6-8-15(2)19(3,4)5)11-12-20-21-17-10-9-16(22(24)25)13-18(17)23(26)27/h8-13,21H,6-7H2,1-5H3/b14-11+,15-8+,20-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAKZLBOPSCUKN-YMKUZOLLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CCC=C(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/CC/C=C(\C)/C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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